(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one
Description
(5Z)-2-(Pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one is a thiazol-4-one derivative characterized by a Z-configuration at the C5 position, a quinoxalin-5-ylmethylidene substituent, and a pyridin-3-ylamino group at the C2 position. The quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms, distinguishes this compound from simpler benzylidene or heterocyclic-substituted analogs.
Properties
Molecular Formula |
C17H11N5OS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(5Z)-2-pyridin-3-ylimino-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11N5OS/c23-16-14(24-17(22-16)21-12-4-2-6-18-10-12)9-11-3-1-5-13-15(11)20-8-7-19-13/h1-10H,(H,21,22,23)/b14-9- |
InChI Key |
LNNFZUNLPHXFQN-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)NC(=NC4=CN=CC=C4)S3 |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)NC(=NC4=CN=CC=C4)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine moiety: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced to the thiazole ring.
Attachment of the quinoxaline group: This can be done through condensation reactions, where the quinoxaline moiety is linked to the thiazole ring via a methylene bridge.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as Lewis acids or transition metal complexes can enhance reaction rates.
Control of temperature and pressure: Precise control of reaction conditions can improve the efficiency of the synthesis.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new thiazole derivatives with potential biological activities.
Biology
Biological assays: The compound can be tested for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug development: Due to its unique structure, the compound may serve as a lead compound in the development of new therapeutic agents.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one depends on its specific biological target. Potential mechanisms may include:
Inhibition of enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Interaction with receptors: It may bind to and modulate the activity of certain receptors.
Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural Modifications and Kinase Inhibition
Key Structural Variations :
- Arylidene Substituents: Quinoxaline vs. Benzodioxole: Compound 5s [(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one] exhibits potent DYRK1A inhibition (IC50 = 0.033 µM) . Quinoxaline vs. Quinoline: The CLK2 inhibitor (5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one (PDB code 3NR9) highlights the role of nitrogen positioning. Quinoxaline’s dual nitrogen atoms may offer broader kinase selectivity compared to quinoline’s single nitrogen.
- Amino Substituents: Pyridin-3-ylamino vs. Pyridin-2-ylamino: Compound 5s (pyridin-2-ylamino) shows nanomolar DYRK1A activity , while the target compound’s pyridin-3-ylamino group may alter binding pocket interactions due to positional isomerism. Morpholino/Thiomorpholino Derivatives: Compounds 5m and 5n (morpholino/thiomorpholino substituents) exhibit moderate anticancer activity (IC50: 6–12 µM in HCT116/Caco2) , suggesting that bulkier substituents reduce potency compared to pyridinylamino groups.
Table 1: Kinase Inhibition and Structural Features
Anticancer Activity and Cell Line Sensitivity
- Substituent Impact on Potency: Compound 3g [(5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one] shows potent activity against Caco2 and HCT116 cells (IC50 = 6–8 µM) . Electron-Donating Groups: Derivatives with hydroxyl/methoxy substitutions (e.g., 5c, 5d) exhibit moderate activity (IC50 = 12–25 µM), while the target compound’s quinoxaline moiety, a stronger electron acceptor, may alter redox properties or target engagement .
Table 2: Anticancer Activity of Related Compounds
| Compound | Substituents | Cell Line (IC50, µM) | Reference |
|---|---|---|---|
| 3g | 2,3-Dihydro-benzofuran-5-yl | Caco2: 8; HCT116: 6 | |
| 5c | 4-Hydroxy-3-methoxybenzylidene | HCT116: 12 | |
| 5d | 3-Hydroxy-4-methoxybenzylidene | HCT116: 12 |
Biological Activity
The compound (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one is a member of the thiazole class, known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, drawing from various studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one
- Molecular Formula : CHNS
- Molecular Weight : 284.35 g/mol
Synthesis
The synthesis of (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate pyridine and quinoxaline derivatives with thiazole precursors. Previous studies have demonstrated various synthetic routes that yield high purity and yield of the target compound, often employing methods such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .
Anticancer Activity
Research has indicated that compounds similar to (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one exhibit significant anticancer properties. For instance, a series of thiazole derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results showed that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Studies have shown that thiazole derivatives demonstrate activity against a range of Gram-positive and Gram-negative bacteria. Specifically, derivatives with similar structural motifs have exhibited enhanced antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
Anti-inflammatory Properties
In addition to its antimicrobial effects, (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one has been investigated for anti-inflammatory properties. Certain thiazole compounds have shown promising results in reducing inflammation in animal models through inhibition of pro-inflammatory cytokines and enzymes such as COX .
Case Study 1: Anticancer Evaluation
A study focused on the anticancer efficacy of thiazole derivatives found that specific modifications to the quinoxaline moiety significantly increased cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of thiazole derivatives against various pathogens. The study reported that certain compounds displayed over 90% inhibition against Staphylococcus aureus at concentrations as low as 0.1 µM, suggesting a robust antimicrobial profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
